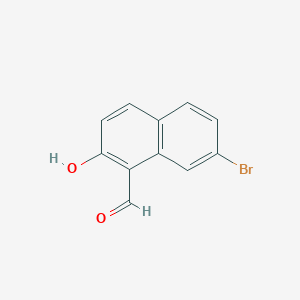

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is a chemical compound that belongs to the class of naphthalene derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

1. Development of Coordination Compounds

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is instrumental in developing Schiff bases and their metal complexes. These compounds are crucial in synthesizing commercially useful compounds and biological studies. The hydroxynaphthalene-1-carbaldehyde component is a significant precursor in this process, used for creating various functionalized aromatic rings (Maher, 2018).

2. Synthesis of Fluorescent Chemosensors

This compound plays a pivotal role in synthesizing fluorescent chemosensors. The presence of hydroxy and aldehyde groups in its structure makes it suitable for producing various fluorescent probes, useful in different analytical applications (Chumakov et al., 2014).

3. Green Chemistry Applications

In the field of green chemistry, 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is used for synthesizing eco-friendly derivatives. These methods prioritize mild conditions, high atom-economy, and excellent yields, contributing significantly to sustainable chemical processes (Oliveira et al., 2014).

4. Tautomerism and Molecular Stability Studies

The compound is also crucial in studying tautomerism in aromatic α-hydroxy carbaldehyde anils. Such studies include spectroscopic methods and computational calculations, offering insights into the relative stability and molecular geometries of these compounds (Alarcón et al., 1995).

5. Comparative Synthesis Studies

It's used in comparative studies between green and conventional synthesis methods. Such research helps in understanding the advantages of different synthetic approaches, particularly in terms of environmental impact and efficiency (S. K. et al., 2021).

6. Synthesis of Other Chemical Compounds

The compound is involved in the synthesis of various other chemical compounds, contributing to advancements in organic chemistry and materials science. This includes the creation of new molecular structures and the exploration of their potential applications in different fields (Christie & Moss, 1985).

7. Molecular Interaction Studies

It's significant in molecular interaction studies, such as DNA binding and cleavage investigations. These studies are crucial for understanding the biological activities and potential therapeutic applications of chemical compounds (Peng et al., 2009).

Mécanisme D'action

Target of Action

It is known that the compound is a key predecessor to an assortment coordinating agent .

Mode of Action

The compound interacts with its targets through the formation of Schiff bases . Schiff bases are formed from o-hydroxy aromatic ketones and aldehydes, and they play a unique role in the development of important biomolecules . They exhibit a wide range as a model system for biological macromolecules .

Biochemical Pathways

The metal-schiff base complexes obtained from this compound have been revealed to show a broad area of biological effectiveness, catalytic reaction, sensors, selective electrodes, and fluorescence .

Result of Action

It is known that the compound and its derivatives play an important role in the development of commercial useful compounds .

Propriétés

IUPAC Name |

7-bromo-2-hydroxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-3-1-7-2-4-11(14)10(6-13)9(7)5-8/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXWVVDWTZWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Fluoropyridin-2-yl)-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone](/img/structure/B2781607.png)

![2-Chloro-N-[3-(2-methyltriazol-4-yl)propyl]propanamide](/img/structure/B2781608.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2781609.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2781620.png)

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)

![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)